molecular formula C9H9N3S B7760719 4-methyl-5-phenyl-1,2,4-triazole-3-thiol

4-methyl-5-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7760719
M. Wt: 191.26 g/mol
InChI Key: XGLHJEZLNGXEAZ-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole-3-thiol with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-5-phenyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 1H-1,2,4-Triazole-3-thiol
  • 3-Amino-1,2,4-triazole-5-thiol

Comparison: 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol is unique due to the presence of both a phenyl group and a thiol group, which contribute to its distinct chemical and biological properties. Compared to other triazoles, it exhibits enhanced biological activities and is more versatile in its applications .

Properties

IUPAC Name

4-methyl-5-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHJEZLNGXEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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